

The Role of (aS)-PH-797804 in Inflammation Research: A Technical Guide

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Abstract

(aS)-PH-797804 is a potent and highly selective, ATP-competitive inhibitor of p38 mitogenactivated protein kinase (MAPK), with particular activity against the α and β isoforms.[1][2] This technical guide provides an in-depth overview of (aS)-PH-797804, its mechanism of action, and its demonstrated role in inflammation research. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and workflows. The information presented herein is collated from a range of preclinical and clinical studies, highlighting the potential of (aS)-PH-797804 as a therapeutic agent for inflammatory diseases.

Introduction to p38 MAPK and Inflammation

The p38 MAPKs are a family of serine/threonine kinases that play a central role in the cellular response to inflammatory stimuli and environmental stress.[3][4] Upon activation by upstream kinases, p38 MAPKs phosphorylate a variety of downstream targets, including other kinases and transcription factors. This signaling cascade leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α) and interleukin-1 β (IL-1 β), which are key mediators of the inflammatory response.[3][5] Dysregulation of the p38 MAPK pathway is implicated in the pathogenesis of numerous chronic inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[6][7][8] Consequently,



inhibitors of p38 MAPK, such as **(aS)-PH-797804**, represent a promising therapeutic strategy for these conditions.[6]

(aS)-PH-797804: Mechanism of Action and Selectivity

(aS)-PH-797804 is the (aS)-atropisomer of PH-797804, which is significantly more potent than its (aR)-atropisomer.[9] It acts as a selective inhibitor of p38 α and p38 β MAPK.[1][2] The high selectivity of (aS)-PH-797804 is attributed to its unique binding mode to the p38 α kinase, which involves a bidentate hydrogen bond formation with the kinase hinge region and the occupation of a buried hydrophobic pocket.[6][10] This specific interaction is not readily accommodated by other kinases, contributing to its exceptional selectivity profile.[6][10]

Quantitative Data Summary

The following tables summarize the key quantitative data for **(aS)-PH-797804** from various in vitro and in vivo studies.

Table 1: In Vitro Potency of (aS)-PH-797804

Target	Assay Type	IC50 (nM)	Ki (nM)	Reference(s)
p38α MAPK	Biochemical Kinase Assay	26	5.8	[2]
р38β МАРК	Biochemical Kinase Assay	102	40	[2]

Table 2: Kinase Selectivity of (aS)-PH-797804

Fold Selectivity vs. p38α	Reference(s)
>100	[11]
>7692	[12]
>100	[13]
	>100 >7692



Table 3: Cellular Activity of (aS)-PH-797804

Cell Type	Assay	Endpoint	IC50 (nM)	Reference(s)
Human Monocytic U937 Cells	LPS-induced	p38 Kinase Activity	1.1	[2]
Human Monocytic U937 Cells	LPS-induced	TNF-α Production	5.9	[2]
Primary Rat Bone Marrow Cells	RANKL- and M- CSF-induced	Osteoclast Formation	3	[2]

Table 4: In Vivo Efficacy of (aS)-PH-797804

Animal Model	Endpoint	ED50 (mg/kg)	Reference(s)
Rat Streptococcal Cell Wall-Induced Arthritis	Reduction in Joint Inflammation	0.07	[2]
Cynomolgus Monkey Endotoxin Challenge	Inhibition of LPS- induced TNF-α	0.095	[2]

Table 5: Clinical Efficacy of PH-797804 in Moderate to Severe COPD (6-week study)

Dose	Change from Baseline in Trough FEV1 (Liters) vs. Placebo	95% Bayesian Cl	p-value	Reference(s)
3 mg once daily	0.086	0.008 to 0.164	<0.05	[4][14]
6 mg once daily	0.093	0.018 to 0.166	<0.05	[4][14]

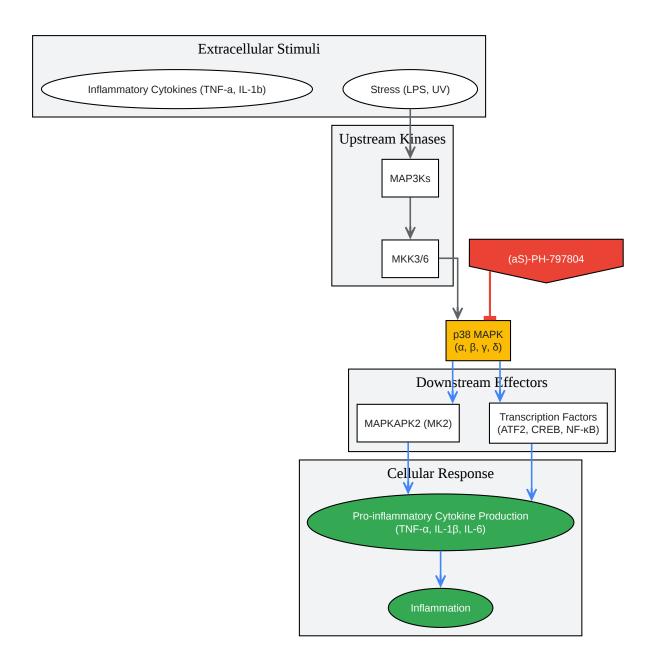


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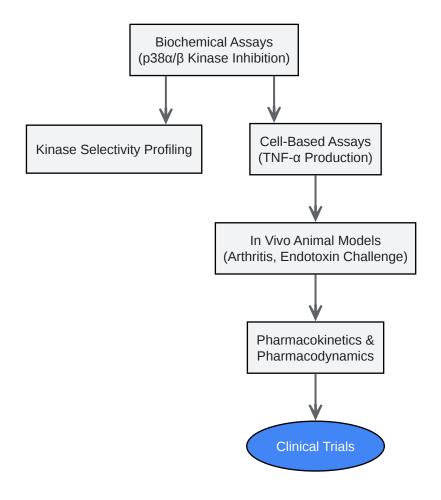
Signaling Pathways and Experimental Workflows p38 MAPK Signaling Pathway in Inflammation

The following diagram illustrates the central role of the p38 MAPK pathway in mediating inflammatory responses.









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